

(R)-Acalabrutinib working concentration for cell culture

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Compound of Interest

Compound Name: (R)-Acalabrutinib

Cat. No.: B2740804

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Application Notes: (R)-Acalabrutinib in Cell Culture

Introduction

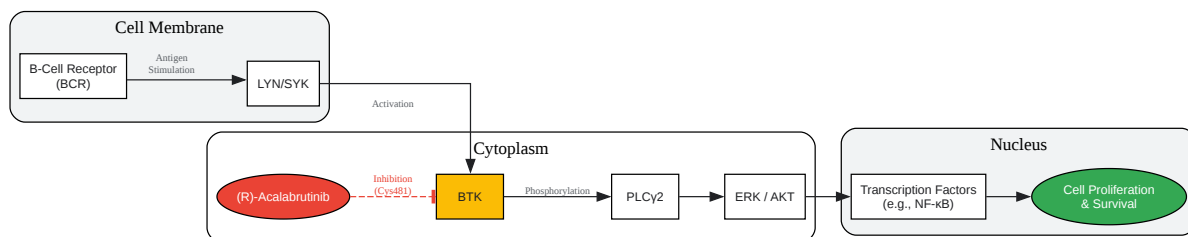
(R)-Acalabrutinib (hereafter referred to as Acalabrutinib) is a highly selective, second-generation inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] As a key component of the B-cell receptor (BCR) signaling pathway, BTK is a critical therapeutic target in various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[1][4][5] Acalabrutinib irreversibly binds to cysteine residue 481 (Cys481) in the active site of BTK, leading to the disruption of downstream signaling pathways, inhibition of B-cell proliferation, and induction of apoptosis.[1][4] Unlike the first-generation BTK inhibitor ibrutinib, acalabrutinib exhibits greater selectivity with fewer off-target effects, making it a valuable tool for both therapeutic and research applications.[1][4][6]

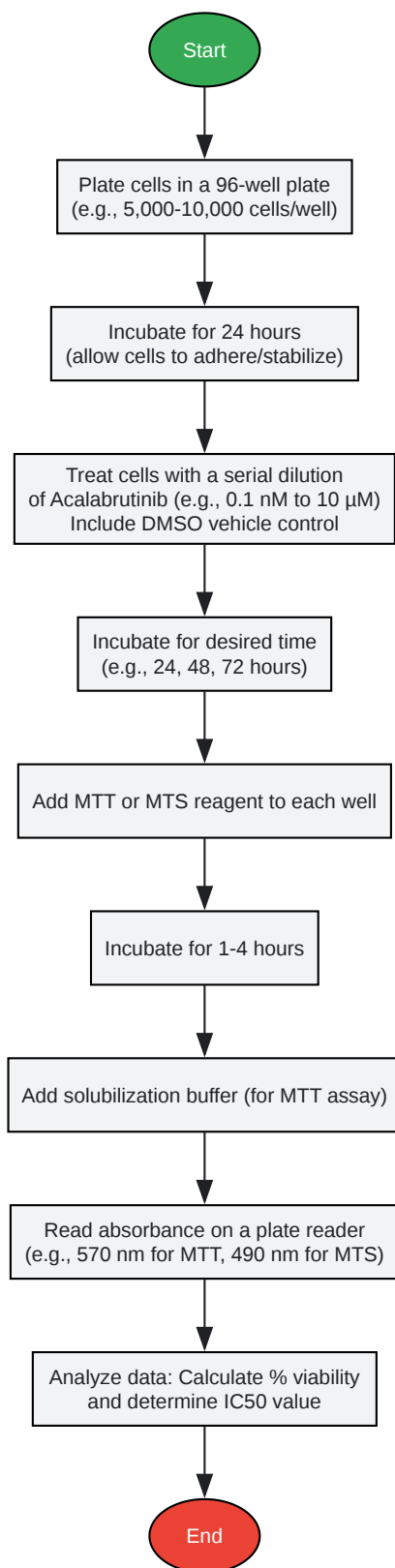
These application notes provide a comprehensive guide for utilizing acalabrutinib in cell culture experiments. They include recommended working concentrations for various cell lines, detailed protocols for key assays, and diagrams to illustrate the mechanism of action and experimental workflows.

Mechanism of Action

Acalabrutinib is a potent and selective BTK inhibitor.[4][6] The BCR signaling cascade is crucial for the survival and proliferation of malignant B-cells.[4][5] Upon antigen binding to the BCR, a

series of downstream signaling events are initiated, with BTK playing a pivotal role. Acalabrutinib's covalent binding to Cys481 effectively blocks BTK's kinase activity, thereby inhibiting downstream pathways such as PLCy2, ERK, and AKT.[1][3][6] This disruption ultimately leads to decreased cell proliferation and increased apoptosis in malignant B-cells.[1][4]





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